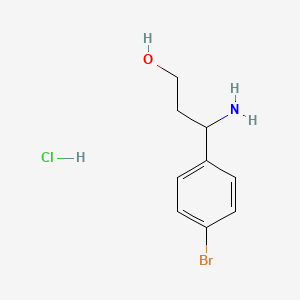

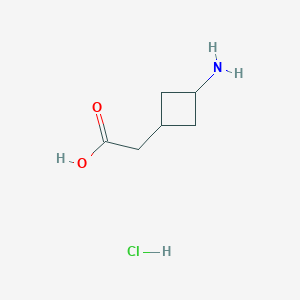

![molecular formula C18H17N3O4 B2563115 4-{[1-(1H-1,3-benzodiazol-5-carbonil)pirrolidin-3-il]oxi}-6-metil-2H-piran-2-ona CAS No. 1705096-78-1](/img/structure/B2563115.png)

4-{[1-(1H-1,3-benzodiazol-5-carbonil)pirrolidin-3-il]oxi}-6-metil-2H-piran-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about contains a 1H-benzo[d]imidazole group, which is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For imidazole, it is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

- Los derivados del imidazol, incluido el compuesto en cuestión, han demostrado actividades antibacterianas, antimicobacterianas y antifúngicas . Los investigadores han explorado su potencial como agentes novedosos para combatir enfermedades infecciosas.

- Los compuestos que contienen imidazol a menudo interactúan con las enzimas. Por ejemplo, algunos derivados inhiben la acetilcolinesterasa (AChE), una enzima clave en la enfermedad de Alzheimer .

- Los derivados del imidazol se han utilizado en la síntesis de nanocompuestos decorados con metales. Por ejemplo, los nanocompuestos SBA-15 decorados con níquel se han empleado como catalizadores para la construcción de benzimidazoles .

Actividad Antimicrobiana

Inhibición Enzimática

Nanocompuestos Decorados con Metales

En resumen, el compuesto que ha mencionado tiene promesas en diversos campos, desde la actividad antimicrobiana hasta el desarrollo potencial de fármacos. Los investigadores continúan explorando sus propiedades multifacéticas, y se justifican estudios adicionales para desbloquear todo su potencial. 🌟

Direcciones Futuras

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mecanismo De Acción

Target of Action

Many benzodiazole derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in biochemical pathways .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Benzodiazole derivatives are known to affect a wide range of pathways, depending on their specific targets .

Pharmacokinetics

Many benzodiazole derivatives are known to be well absorbed and distributed in the body .

Análisis Bioquímico

Biochemical Properties

4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s benzimidazole ring is known to inhibit certain enzymes, potentially leading to therapeutic effects . Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular processes.

Cellular Effects

The effects of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impact on cellular metabolism. This compound can influence cell function by inhibiting or activating specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Its interaction with transcription factors may result in altered gene expression profiles, affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one exerts its effects through binding interactions with biomolecules. The benzimidazole moiety can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. The pyranone ring contributes to the compound’s stability and binding affinity to target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and exposure to light . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety. Additionally, it may affect metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilicity and molecular size also influence its distribution and ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

4-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-11-6-14(8-17(22)24-11)25-13-4-5-21(9-13)18(23)12-2-3-15-16(7-12)20-10-19-15/h2-3,6-8,10,13H,4-5,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPHVUAWRKLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

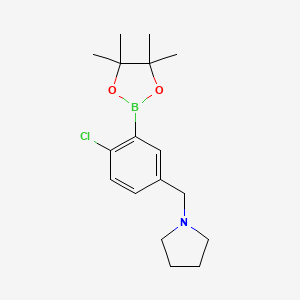

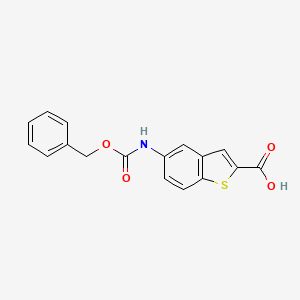

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2563032.png)

![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2563036.png)

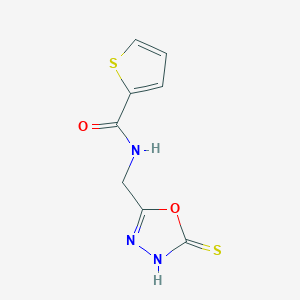

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)

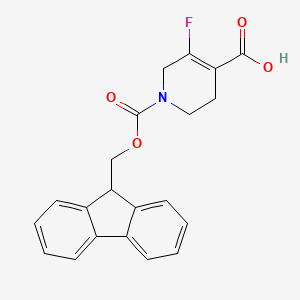

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)